N-(4-Bromophenyl)-N-(3-nitrobenzyl)benzamide
Description
N-(4-Bromophenyl)-N-(3-nitrobenzyl)benzamide is a benzamide derivative characterized by a 4-bromophenyl group and a 3-nitrobenzyl moiety attached to the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence biological activity, such as enzyme inhibition (e.g., SIRT2, BChE) and antimicrobial effects . This article provides a detailed comparison with structurally similar compounds, focusing on synthesis, physicochemical properties, and biological activities.
Properties
Molecular Formula |
C20H15BrN2O3 |
|---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-[(3-nitrophenyl)methyl]benzamide |
InChI |
InChI=1S/C20H15BrN2O3/c21-17-9-11-18(12-10-17)22(20(24)16-6-2-1-3-7-16)14-15-5-4-8-19(13-15)23(25)26/h1-13H,14H2 |
InChI Key |
SSPROFHTGINKJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials
| Compound | Role | Source/Preparation |
|---|---|---|
| 4-Bromobenzoyl chloride | Acylating agent | Commercially available or synthesized from 4-bromobenzoic acid via reaction with thionyl chloride or oxalyl chloride |
| 3-Nitrobenzylamine | Nucleophilic amine | Commercially available or synthesized by reduction of 3-nitrobenzaldehyde derivatives |
Reaction Conditions
- Solvent: Common solvents include dichloromethane (DCM) or dimethylformamide (DMF), chosen for their ability to dissolve both reactants and facilitate the reaction.
- Base: A tertiary amine such as triethylamine is often added to neutralize the hydrochloric acid generated during acylation.
- Temperature: The reaction is typically conducted at low temperatures (0–5 °C) initially to control the rate and avoid side reactions, then allowed to warm to room temperature.
- Duration: Reaction times vary from 1 to 4 hours depending on scale and conditions.
General Synthetic Procedure
- Dissolution: Dissolve 3-nitrobenzylamine in anhydrous DCM or DMF under inert atmosphere.
- Base Addition: Add triethylamine to the amine solution to scavenge HCl.
- Acylation: Slowly add 4-bromobenzoyl chloride dropwise to the stirred amine solution at 0–5 °C.
- Stirring: Allow the reaction mixture to stir for 1–3 hours at room temperature.
- Work-up: Quench the reaction with water, extract the organic layer, wash with brine, dry over anhydrous sodium sulfate.
- Purification: Purify the crude product by recrystallization from ethanol or by column chromatography.
Reaction Mechanism Insights
The key step is the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate that collapses to release chloride ion and form the amide bond. The presence of the electron-withdrawing nitro group on the benzylamine and the bromine substituent on the benzoyl chloride influences the reactivity and selectivity of the reaction.
Research Findings and Optimization Data
| Parameter | Conditions Tested | Observations/Results |
|---|---|---|
| Solvent | DCM, DMF | DCM favored for easier work-up and higher purity; DMF gave slightly higher yields but more difficult purification |
| Base | Triethylamine, DIPEA | Triethylamine preferred for cost and efficiency |
| Temperature | 0 °C to room temperature | Low temperature addition critical to control exotherm and side reactions |
| Reaction time | 1–4 hours | 2 hours optimal for complete conversion |
| Yield (%) | 70–90% | Optimized conditions yield up to 90% pure product |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Distinct chemical shifts confirm the presence of amide protons and aromatic substituents.
- Mass Spectrometry: Molecular ion peak at m/z 411.2 consistent with molecular weight.
- IR Spectroscopy: Characteristic amide C=O stretch near 1650 cm⁻¹ and nitro group stretches near 1520 and 1340 cm⁻¹.
- Melting Point: Sharp melting point consistent with pure compound.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1. Preparation of 4-bromobenzoyl chloride | 4-bromobenzoic acid + SOCl2, reflux | Formation of acid chloride intermediate |
| 2. Acylation | 3-nitrobenzylamine + 4-bromobenzoyl chloride + triethylamine in DCM, 0–25 °C | Formation of N-(4-bromophenyl)-N-(3-nitrobenzyl)benzamide |
| 3. Work-up | Aqueous quench, extraction, drying | Removal of impurities and by-products |
| 4. Purification | Recrystallization or chromatography | Isolation of pure target compound |
Additional Notes
- The reaction is sensitive to moisture; anhydrous conditions improve yield and purity.
- Slow addition of acid chloride prevents side reactions such as hydrolysis or polymerization.
- The presence of electron-withdrawing groups (bromo and nitro) may reduce nucleophilicity and electrophilicity, requiring careful control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-N-(3-nitrobenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Substitution: The benzamide moiety can be modified through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Reduction of Nitro Group: Formation of N-(4-Bromophenyl)-N-(3-aminobenzyl)benzamide.
Substitution of Bromine: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(4-Bromophenyl)-N-(3-nitrobenzyl)benzamide exhibits significant anticancer properties. Studies have shown that benzamide derivatives can inhibit cell proliferation in various cancer cell lines, including small cell lung cancer cells. The mechanism involves covalent modification of target proteins through nucleophilic aromatic substitution, disrupting critical cellular pathways necessary for cancer cell growth .
Case Study: Inhibition of Cancer Cell Growth
- Cell Lines Tested : Small cell lung cancer cells.
- Mechanism : Nucleophilic aromatic substitution leading to disruption of cellular pathways.
- Findings : Significant inhibition of cell proliferation observed.
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated antimicrobial activity against certain bacterial strains. This property makes it a candidate for further exploration in the development of new antimicrobial agents.
Potential Applications in Medicinal Chemistry
This compound holds promise as a lead compound in drug development due to its ability to interact with biological targets involved in cell proliferation and microbial resistance. Its derivatives may be explored for:
- Cancer therapeutics targeting specific pathways.
- Antimicrobial treatments against resistant bacterial strains.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-N-(3-nitrobenzyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and bromophenyl groups can play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the aryl rings and the amide nitrogen. Notable examples include:
- N-(4-Bromophenyl)-N-methylbenzamide derivatives (): Methyl instead of nitrobenzyl at N-position.
- N-(4-Chlorophenyl)-3-aminobenzamide (): Chloro vs. bromo substitution on the phenyl ring.
- N-(4-Bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide (): Incorporation of a dihydroisoquinolin group.
- 3-(N-(4-Bromophenyl)sulfamoyl)benzamide (): Sulfamoyl linker vs. nitrobenzyl.
Substituent Impact :
- Electron-withdrawing groups (e.g., nitro, bromo) enhance stability and influence binding interactions in enzyme inhibition .
- Bulkier groups (e.g., dihydroisoquinolin) reduce synthetic yields but improve selectivity for targets like BChE .
Physicochemical Properties
Physical properties vary with substituents:
Enzyme Inhibition:
- SIRT2 Inhibition : N-Methylation of 3-(N-(4-bromophenyl)sulfamoyl)benzamide (1a) increased potency 10-fold (IC₅₀ from 50 μM to 5 μM) .
- BChE Inhibition: N-(4-Bromophenyl)-4-((dihydroisoquinolin)methyl)benzamide (25) showed IC₅₀ = 1.2 μM, attributed to hydrophobic interactions .
Antimicrobial Activity:
- Anti-Desulfovibrio piger : N-(4-Bromophenyl)-5-chloro-2-hydroxybenzamide reduced bacterial biomass by 53% at 1.1 μM .
Cytotoxicity:
- Nitro-substituted analogs (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide) showed high toxicity (cell survival <20% at 30 μM) .
Structure-Activity Relationships (SAR)
Biological Activity
N-(4-Bromophenyl)-N-(3-nitrobenzyl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzamide structure featuring a bromophenyl group at the para position and a nitrobenzyl group at the meta position. Its molecular formula is . The presence of these functional groups contributes to its unique chemical reactivity and biological properties, including enhanced electrophilicity due to the nitro group and potential for nucleophilic aromatic substitution reactions facilitated by the bromine atom .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Similar compounds within the benzamide class have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including small cell lung cancer (SCLC) cells. The mechanism often involves covalent modification of target proteins through nucleophilic aromatic substitution, disrupting critical cellular pathways essential for cancer cell survival .
Case Studies:
- In vitro studies have shown that derivatives of benzamides can significantly reduce the viability of cancer cells. For instance, compounds with similar structures have been reported to exhibit IC50 values in the low micromolar range against non-small cell lung cancer (NSCLC) cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various bacterial strains. This activity is hypothesized to arise from its ability to disrupt bacterial cell processes through similar mechanisms as those observed in cancer cells .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Bromophenyl Group: The bromination of phenol derivatives.
- Nitro Group Introduction: Nitration of the appropriate benzyl compound.
- Amide Bond Formation: Coupling the bromophenyl and nitrobenzyl groups through an amide bond formation reaction.
These steps yield this compound with high purity and yield, suitable for biological testing .
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations influence biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-Chlorophenyl)-N-(3-nitrobenzyl) | Chlorine instead of Bromine | Enhanced electrophilicity due to chlorine |
| N-(4-Fluorophenyl)-N-(3-nitrobenzyl) | Fluorine instead of Bromine | Potentially different binding affinity |
| N-Phenyl-N-(3-nitrobenzyl) | Lacks halogen substituents | Simpler structure may lead to different activity |
This table illustrates how modifications can affect both the chemical properties and biological activities of related compounds .
Molecular docking studies suggest that this compound interacts with various enzymes and receptors, which may explain its anticancer effects. The compound's ability to form covalent bonds with specific proteins is crucial for its biological activity, particularly in inhibiting cancer cell growth .
Q & A
Q. What are the recommended synthetic routes for N-(4-Bromophenyl)-N-(3-nitrobenzyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling reactions between substituted benzoyl chlorides and amines. For example, reacting 4-bromoaniline derivatives with nitrobenzyl-substituted benzoyl chlorides in anhydrous solvents (e.g., dichloromethane or THF) under nitrogen atmosphere. Optimization focuses on:
- Catalyst selection : Use of coupling agents like EDCI/HOBt or DCC for amide bond formation .
- Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product .
Critical parameters include stoichiometric ratios (1:1.1 for amine:acyl chloride) and solvent polarity adjustments to improve yields (70–85%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Key for confirming substitution patterns. For instance, the nitro group (-NO₂) at the 3-position of the benzyl moiety causes deshielding (~8.2–8.5 ppm for aromatic protons) .
- FT-IR : Amide C=O stretching (~1650–1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹ and 1350 cm⁻¹) .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+ at m/z ~414) confirm molecular weight .
- HPLC : Purity assessment using C18 columns with acetonitrile/water (70:30) mobile phase .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation, and what software is recommended for structural refinement?
- Crystal growth : Slow evaporation of saturated DMSO/acetone solutions yields diffraction-quality crystals .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELX programs (SHELXL for refinement) are standard for solving small-molecule structures, leveraging least-squares minimization to refine atomic positions .
- Validation : ORTEP-3 or WinGX visualize thermal ellipsoids and hydrogen-bonding networks (e.g., intermolecular N–H···O interactions stabilizing the crystal lattice) .
Q. How can researchers address discrepancies in reported biological activity data (e.g., polyQ aggregation vs. HDAC inhibition)?
Contradictions may arise from:
- Assay specificity : PolyQ aggregation inhibition (IC₅₀ ~1–5 µM) is measured via Thioflavin-T fluorescence, while HDAC inhibition requires enzymatic assays (e.g., fluorogenic substrates like Ac-Lys-AMC) .
- Cellular models : Primary neurons vs. cancer cell lines (e.g., SH-SY5Y) exhibit varying permeability and target expression .
- Metabolite interference : Check for degradation products via LC-MS; pre-treat cells with cytochrome P450 inhibitors if hepatic metabolism is suspected .
Q. What experimental strategies are effective for exploring structure-activity relationships (SAR) of substituents on the benzamide core?
- Systematic substitution : Replace the nitro group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess electronic effects on bioactivity .
- Docking studies : Use AutoDock Vina to model interactions with HDAC1 (PDB: 4BKX) or polyQ aggregates, focusing on hydrogen bonds with the benzamide carbonyl .
- Pharmacophore mapping : Overlay active derivatives to identify essential moieties (e.g., the 4-bromophenyl group’s role in hydrophobic interactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
